

# An In-depth Technical Guide to the Synthesis of Sodium Dibutyldithiocarbamate

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## Compound of Interest

Compound Name: Sodium dibutyldithiocarbamate

Cat. No.: B085643

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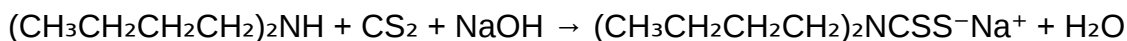
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of **sodium dibutyldithiocarbamate**, a versatile chelating agent with applications in various scientific fields. The following sections detail the reaction mechanism, experimental protocols, purification methods, and characterization data for this compound.

## Reaction Principle and Mechanism

The synthesis of **sodium dibutyldithiocarbamate** is a classic example of a nucleophilic addition reaction. The reaction proceeds through the attack of the secondary amine, dibutylamine, on the electrophilic carbon atom of carbon disulfide. The nitrogen atom of dibutylamine acts as the nucleophile. The resulting dithiocarbamic acid intermediate is then deprotonated by a base, typically sodium hydroxide, to yield the sodium salt of dibutyldithiocarbamic acid.

The overall reaction can be represented as follows:



This reaction is generally fast and exothermic, requiring careful temperature control to minimize the formation of byproducts.

## Experimental Protocols

The most commonly employed method for the synthesis of **sodium dibutyldithiocarbamate** involves the use of an organic solvent, typically methanol. However, aqueous and solvent-free methods have also been described for the synthesis of related dithiocarbamates.

## Protocol 1: Synthesis in Methanol.[1]

This protocol is a well-established method that provides a good yield of the desired product.

Materials:

- Dibutylamine
- Carbon disulfide
- Sodium hydroxide
- Methanol
- Two-necked flask
- Stirrer
- Dropping funnel

Procedure:

- In a 250 mL two-necked flask equipped with a stirrer, add 100 mmol (12.9 g) of dibutylamine and 100 mmol (4 g) of sodium hydroxide dissolved in 175 mL of pure methanol.
- Cool the mixture in an ice bath.
- Slowly add 100 mmol (7.6 g, 6.022 mL) of carbon disulfide dropwise to the stirred reaction mixture at room temperature.
- After the addition of carbon disulfide is complete, continue stirring the reaction mixture for 1 hour.
- The reaction mixture can be left to stand overnight.

- The solvent is then removed by evaporation under reduced pressure to yield the **sodium dibutyldithiocarbamate** salt.

## Protocol 2: Aqueous Synthesis (General Procedure)

While a specific protocol for the aqueous synthesis of **sodium dibutyldithiocarbamate** is not readily available in the reviewed literature, a general procedure for the synthesis of dithiocarbamates in water can be adapted.<sup>[1]</sup> Optimization of reaction conditions may be necessary for this specific compound.

### Materials:

- Dibutylamine
- Carbon disulfide
- Sodium hydroxide
- Water
- Reaction vessel with stirring

### Procedure:

- Dissolve the stoichiometric amount of sodium hydroxide in water in a suitable reaction vessel.
- Cool the sodium hydroxide solution in an ice bath.
- Add the stoichiometric amount of dibutylamine to the cooled solution with stirring.
- Slowly add the stoichiometric amount of carbon disulfide to the reaction mixture, maintaining the temperature below 10°C.
- Continue stirring for 1-2 hours after the addition is complete.
- The product may precipitate out of the solution or can be isolated by evaporation of water.

## Purification

The crude **sodium dibutyldithiocarbamate** can be purified by washing and recrystallization to remove unreacted starting materials and byproducts.<sup>[2]</sup>

Washing:

The crude product can be washed with a cold, non-polar solvent like diethyl ether to remove any unreacted dibutylamine and carbon disulfide.

Recrystallization:

Recrystallization is an effective method for obtaining high-purity **sodium dibutyldithiocarbamate**.

Solvents:

- **Single Solvent:** Ethanol is a commonly used solvent for the recrystallization of dithiocarbamates.<sup>[3]</sup> The crude product is dissolved in a minimum amount of hot ethanol, and the solution is allowed to cool slowly to induce crystallization.
- **Mixed Solvents:** A mixture of a "good" solvent (in which the compound is highly soluble) and a "bad" solvent (in which the compound is poorly soluble) can also be used. For dithiocarbamates, a mixture of ethanol and water or diethyl ether and ethanol can be effective.<sup>[4][5]</sup>

General Recrystallization Procedure:

- Dissolve the crude **sodium dibutyldithiocarbamate** in a minimal amount of the chosen hot recrystallization solvent (e.g., ethanol).
- If insoluble impurities are present, perform a hot filtration.
- Allow the solution to cool slowly to room temperature.
- Further cool the solution in an ice bath to maximize crystal formation.
- Collect the crystals by vacuum filtration using a Büchner funnel.

- Wash the crystals with a small amount of the cold recrystallization solvent.
- Dry the purified crystals in a desiccator under vacuum.

## Data Presentation

### Reaction and Product Data

Parameter	Value	Reference
Synthesis Method	In Methanol	[3]
Reactants	Dibutylamine, Carbon Disulfide, Sodium Hydroxide	[3]
Yield	80%	[3]
Appearance	Yellow solid	[3]
Melting Point	50 °C	[3]
Molecular Formula	C <sub>9</sub> H <sub>18</sub> NNaS <sub>2</sub>	[6]
Molecular Weight	227.37 g/mol	[6]

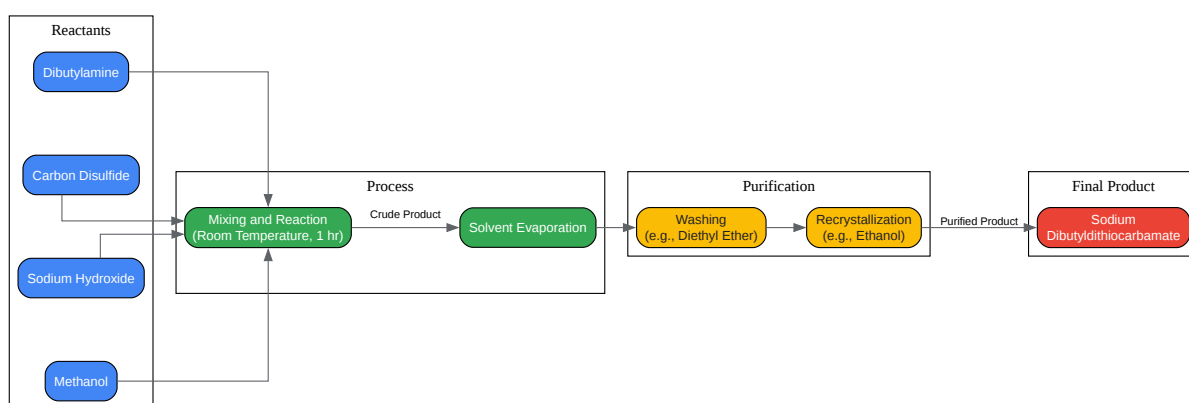
### Spectroscopic Data

Technique	Data	Reference
IR (KBr, $\nu_{\text{max}}$ , cm <sup>-1</sup> )	3100, 2850, 1464, 1367, 1250, 924, 543	[3]
<sup>1</sup> H NMR (300 MHz, CDCl <sub>3</sub> , $\delta$ , ppm)	0.98 (m, 6H, 2 x -CH <sub>3</sub> ), 1.26-1.58 (m, 4H, 2 x -CH <sub>2</sub> -), 1.62-1.68 (m, 4H, 2 x -CH <sub>2</sub> -), 4.28 (s, 4H, 2 x -N-CH <sub>2</sub> -)	[3]
<sup>13</sup> C NMR (D <sub>2</sub> O, $\delta$ , ppm) (Reference: Sodium Diethyldithiocarbamate)	12.31, 49.61, 206.70	[7]

Note: The <sup>13</sup>C NMR data is for the closely related compound, sodium diethyldithiocarbamate, and serves as a reference.

# Mandatory Visualization

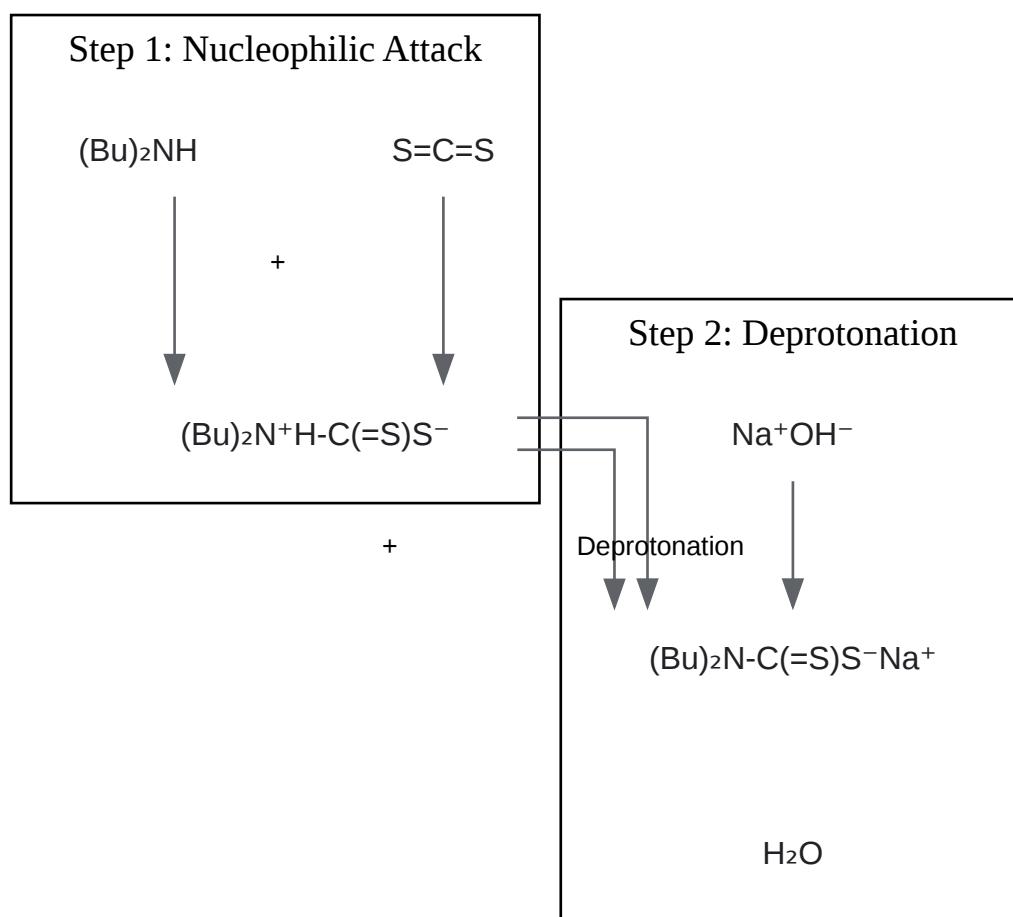
## Synthesis Workflow



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Caption: Experimental workflow for the synthesis of **sodium dibutyldithiocarbamate**.

## Reaction Mechanism



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Caption: Reaction mechanism for the formation of **sodium dibutyldithiocarbamate**.

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